molecular formula C10H10N2O2S B599822 Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate CAS No. 187733-13-7

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate

Cat. No.: B599822
CAS No.: 187733-13-7
M. Wt: 222.262
InChI Key: FCUBMCXQOVJZFT-UHFFFAOYSA-N
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Description

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 g/mol This compound is characterized by its unique structure, which includes a thieno[3,2-C]pyridine core substituted with an amino group at the 3-position and an ethyl ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with ethyl 2-chloro-3-oxobutanoate in the presence of a base, followed by cyclization to form the thieno[3,2-C]pyridine ring system . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[3,2-C]pyridine derivatives.

Scientific Research Applications

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate can be compared with other similar compounds such as:

  • Ethyl 3-aminothieno[2,3-C]pyridine-2-carboxylate
  • Methyl 3-aminothieno[2,3-C]pyridine-2-carboxylate
  • Ethyl 3-aminothieno[2,3-B]pyridine-2-carboxylate

Uniqueness: The unique structural features of this compound, such as the specific positioning of the amino and ester groups, contribute to its distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUBMCXQOVJZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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